3-[1-(Benzenesulfinyl)propyl]furan
Overview
Description
3-[1-(Benzenesulfinyl)propyl]furan is an organic compound belonging to the family of furans. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This specific compound, with the molecular formula C13H14O2S and a molecular weight of 234
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Benzenesulfinyl)propyl]furan can be achieved through several methods. One common approach involves the use of boron reagents in Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance . Another method involves a metal-free one-flask synthesis using BF3·Et2O mediated formal [4 + 1] reactions of 3-chloro-3-phenyldiazirines and α,β-alkenyl ketones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium/copper-catalyzed cross-coupling reactions is common in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[1-(Benzenesulfinyl)propyl]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions are common, where the furan ring undergoes substitution reactions with electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under acidic conditions
Major Products Formed
Scientific Research Applications
3-[1-(Benzenesulfinyl)propyl]furan has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 3-[1-(Benzenesulfinyl)propyl]furan involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The sulfinyl group can participate in various chemical transformations, influencing the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Furfuryl alcohol: Another furan derivative with applications in green chemistry and sustainability.
2-Furoic acid: Known for its antimicrobial properties and use in pharmaceuticals.
Uniqueness
Its ability to undergo diverse chemical reactions makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
3-[1-(benzenesulfinyl)propyl]furan | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2S/c1-2-13(11-8-9-15-10-11)16(14)12-6-4-3-5-7-12/h3-10,13H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAZJBYMXPNKMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=COC=C1)S(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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